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Compound of Interest

Compound Name: UNC5293

Cat. No.: B15544564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor UNC5293 and its selectivity against

the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, with a specific focus on Axl

and Tyro3. UNC5293 is a potent, orally available, and highly selective inhibitor of MerTK (c-Mer

Tyrosine Kinase)[1][2][3]. While its primary target is MerTK, understanding its activity against

other TAM family members is crucial for its development as a selective therapeutic agent.

Quantitative Analysis of Kinase Inhibition
UNC5293 demonstrates significant selectivity for MerTK over other kinases, including its family

members Axl and Tyro3. The inhibitory activity of UNC5293 is summarized in the table below.

Kinase Target
UNC5293 IC50
(nM)

UNC5293 Ki
(pM)

Reference
Compound
(UNC2250)
Selectivity
Fold (MerTK
vs. Axl/Tyro3)

Reference
Compound
(INCB081776)
IC50 (nM)

MerTK 0.9[1] 190[1] - 3.17

Axl >1000 Not Reported ~160 0.61

Tyro3 >1000 Not Reported ~60 101

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15544564?utm_src=pdf-interest
https://www.benchchem.com/product/b15544564?utm_src=pdf-body
https://www.benchchem.com/product/b15544564?utm_src=pdf-body
https://www.medchemexpress.com/unc5293.html
https://www.researchgate.net/publication/351633613_UNC5293_a_potent_orally_available_and_highly_MERTK-selective_inhibitor
https://www.researchgate.net/publication/328440453_Highly_Selective_MERTK_Inhibitors_Achieved_by_a_Single_Methyl_Group
https://www.benchchem.com/product/b15544564?utm_src=pdf-body
https://www.benchchem.com/product/b15544564?utm_src=pdf-body
https://www.medchemexpress.com/unc5293.html
https://www.medchemexpress.com/unc5293.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data for UNC5293 against Axl and Tyro3 are based on the primary publication "UNC5293, a

potent, orally available and highly MERTK-selective inhibitor" and indicate significantly weaker

inhibition compared to MerTK. For context, selectivity data for other TAM inhibitors, UNC2250

and INCB081776, are included to provide a comparative landscape of selectivity profiles within

this inhibitor class.

Experimental Protocols
The determination of the inhibitory activity of UNC5293 was performed using a biochemical

kinase assay. The general principles of such an assay are outlined below.

Biochemical Kinase Assay for IC50 Determination
Objective: To measure the concentration of an inhibitor (e.g., UNC5293) required to inhibit 50%

of the enzymatic activity of a target kinase (e.g., Axl, Tyro3, MerTK).

Materials:

Recombinant human kinase enzymes (Axl, Tyro3, MerTK)

Kinase-specific substrate peptide

Adenosine triphosphate (ATP), radio-labeled (e.g., ³³P-ATP) or non-radiolabeled for detection

via other methods

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

Inhibitor compound (UNC5293) at various concentrations

96-well plates

Phosphocellulose paper or other capture membrane (for radioactive assays)

Scintillation counter or plate reader for detection

Procedure:
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Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of

the inhibitor UNC5293 is prepared.

Kinase Reaction:

The recombinant kinase, substrate peptide, and the inhibitor at a specific concentration

are added to the wells of a 96-well plate.

The reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Termination of Reaction: The reaction is stopped by the addition of a solution such as

phosphoric acid or EDTA.

Detection of Kinase Activity:

For Radioactive Assays: An aliquot of the reaction mixture is spotted onto

phosphocellulose paper. The paper is washed to remove unincorporated ³³P-ATP. The

amount of incorporated radiolabel into the substrate peptide is quantified using a

scintillation counter.

For Non-Radioactive Assays (e.g., Microcapillary Electrophoresis - MCE): The reaction

products are analyzed by MCE, which separates the phosphorylated and

unphosphorylated substrate based on charge and size. The amount of product is

quantified.

Data Analysis:

The percentage of kinase activity is calculated for each inhibitor concentration relative to a

control with no inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow
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TAM Receptor Signaling Pathway
The TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) are activated by their ligands,

Gas6 (Growth arrest-specific 6) and Protein S. This activation leads to receptor dimerization

and autophosphorylation, initiating downstream signaling cascades that regulate key cellular

processes such as proliferation, survival, and immune response.
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Caption: Simplified TAM receptor signaling pathway and the inhibitory action of UNC5293.

Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like UNC5293 involves a

systematic screening against a panel of kinases.
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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15544564?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/unc5293.html
https://www.researchgate.net/publication/351633613_UNC5293_a_potent_orally_available_and_highly_MERTK-selective_inhibitor
https://www.researchgate.net/publication/328440453_Highly_Selective_MERTK_Inhibitors_Achieved_by_a_Single_Methyl_Group
https://www.benchchem.com/product/b15544564#unc5293-selectivity-against-axl-and-tyro3-kinases
https://www.benchchem.com/product/b15544564#unc5293-selectivity-against-axl-and-tyro3-kinases
https://www.benchchem.com/product/b15544564#unc5293-selectivity-against-axl-and-tyro3-kinases
https://www.benchchem.com/product/b15544564#unc5293-selectivity-against-axl-and-tyro3-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15544564?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

